molecular formula C17H18N2O3 B8710874 2-Nitro-n-(4-tert-butylbenzoyl)aniline

2-Nitro-n-(4-tert-butylbenzoyl)aniline

Cat. No. B8710874
M. Wt: 298.34 g/mol
InChI Key: UKHGHJUXGWQPRR-UHFFFAOYSA-N
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Patent
US06605626B2

Procedure details

Using the procedure described in Example 93, Part A, 4-tert-butylbenzoyl chloride (398 mmol) and 2-nitroaniline (362 mmol) yielded 21.6 g (100%) of the title compound.
Quantity
398 mmol
Type
reactant
Reaction Step One
Quantity
362 mmol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[N+:14]([C:17]1[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=1[NH2:19])([O-:16])=[O:15]>>[N+:14]([C:17]1[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=1[NH:19][C:9](=[O:10])[C:8]1[CH:12]=[CH:13][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][CH:7]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
398 mmol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
362 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(NC(C2=CC=C(C=C2)C(C)(C)C)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.